N-[(Benzyloxy)carbonyl]-L-valylglycyl-L-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Benzyloxy)carbonyl]-L-valylglycyl-L-leucine is a synthetic peptide compound. It is composed of three amino acids: valine, glycine, and leucine, with a benzyloxycarbonyl (Cbz) protecting group attached to the nitrogen atom of the valine residue. This compound is often used in peptide synthesis and research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-L-valylglycyl-L-leucine typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of L-valine using the benzyloxycarbonyl (Cbz) group. This is followed by the coupling of the protected L-valine with glycine and L-leucine using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA). The reaction is typically carried out in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, allowing for precise control over reaction conditions and minimizing human error. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(Benzyloxy)carbonyl]-L-valylglycyl-L-leucine can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking the compound into its constituent amino acids.
Deprotection: The benzyloxycarbonyl (Cbz) group can be removed using hydrogenation with palladium on carbon (Pd/C) or by treatment with strong acids like trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in further peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4) at elevated temperatures. Basic hydrolysis uses sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Deprotection: Hydrogenation is performed using hydrogen gas (H2) and palladium on carbon (Pd/C) catalyst. Acidic deprotection uses trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Coupling Reactions: Peptide coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) are used in the presence of bases like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Major Products Formed
Hydrolysis: Valine, glycine, and leucine.
Deprotection: Free amino group on the valine residue.
Coupling Reactions: Longer peptide chains.
Scientific Research Applications
N-[(Benzyloxy)carbonyl]-L-valylglycyl-L-leucine has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and cleavage.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive peptides.
Industry: Utilized in the production of synthetic peptides for research and therapeutic purposes.
Mechanism of Action
The mechanism of action of N-[(Benzyloxy)carbonyl]-L-valylglycyl-L-leucine involves its interaction with specific molecular targets, primarily through the formation and cleavage of peptide bonds. The benzyloxycarbonyl (Cbz) group serves as a protecting group, preventing unwanted side reactions during peptide synthesis. Upon deprotection, the free amino group can participate in further coupling reactions, allowing for the formation of longer peptide chains .
Comparison with Similar Compounds
Similar Compounds
- N-[(Benzyloxy)carbonyl]-L-cysteinylglycine
- N-[(Benzyloxy)carbonyl]-L-leucyl-N-[(1S)-3-fluoro-1-(4-hydroxybenzyl)-2-oxopropyl]-L-leucinamide
- N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-phenylalanine
Uniqueness
N-[(Benzyloxy)carbonyl]-L-valylglycyl-L-leucine is unique due to its specific sequence of amino acids and the presence of the benzyloxycarbonyl (Cbz) protecting group. This combination provides stability and reactivity, making it a valuable compound in peptide synthesis and research .
Properties
CAS No. |
820239-49-4 |
---|---|
Molecular Formula |
C21H31N3O6 |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
(2S)-4-methyl-2-[[2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C21H31N3O6/c1-13(2)10-16(20(27)28)23-17(25)11-22-19(26)18(14(3)4)24-21(29)30-12-15-8-6-5-7-9-15/h5-9,13-14,16,18H,10-12H2,1-4H3,(H,22,26)(H,23,25)(H,24,29)(H,27,28)/t16-,18-/m0/s1 |
InChI Key |
VABAJCSTWNDWNA-WMZOPIPTSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.